molecular formula C13H16N4O B1383798 4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one CAS No. 2173116-45-3

4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B1383798
CAS No.: 2173116-45-3
M. Wt: 244.29 g/mol
InChI Key: RMMNECGNXUSIAN-UHFFFAOYSA-N
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Description

4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyrazoloquinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives, typically using reducing agents such as sodium borohydride.

    Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products and pharmaceuticals makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial and anticancer agents.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. Studies have shown that modifications to the pyrazoloquinoline core can lead to compounds with significant biological activity, including anti-inflammatory, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of 4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivatives and their structural modifications.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the fusion of the pyrazole ring with a pyridine instead of a quinoline.

    Quinoline derivatives: Compounds like quinine and chloroquine, which have a quinoline core, exhibit different biological activities due to variations in their substituents.

    Indole derivatives: Indoles, another class of heterocycles, share some structural similarities but differ significantly in their chemical properties and applications.

Uniqueness

4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-1,3,7-trimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-6-4-8-11(9(18)5-6)12(14)10-7(2)16-17(3)13(10)15-8/h6H,4-5H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMNECGNXUSIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=C3C(=NN(C3=N2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
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4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
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4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
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Reactant of Route 6
4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

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